The systematic IUPAC name for this compound is hept-1-en-3-one, reflecting its seven-carbon chain with a double bond between positions 1-2 and a ketone functionality at position 3. This naming follows Rule C-304.1 of the IUPAC Blue Book for unsaturated carbonyl compounds. The compound belongs to the chemical class of α,β-unsaturated ketones (enones), characterized by a conjugated system between the carbonyl group and an adjacent carbon-carbon double bond. Its molecular formula is C₇H₁₂O, with a molecular weight of 112.17 g/mol as verified across multiple databases [1] [3] [5]. Alternative names include 1-heptene-3-one and n-butyl vinyl ketone, though the latter is considered a common name rather than a systematic designation [4] [5].
The molecular structure features a conjugated enone system with the vinyl group (C1=C2) adjacent to the carbonyl carbon (C3). This arrangement creates significant electronic delocalization, influencing both reactivity and spectroscopic behavior. The InChI string (1S/C7H12O/c1-3-5-6-7(8)4-2/h4H,2-3,5-6H2,1H3) precisely encodes the atomic connectivity, stereochemistry, and protonation states [1] [6]. The InChIKey (OYLCUJRJCUXQBQ-UHFFFAOYSA-N) serves as a unique digital identifier for database searches. The planar enone system exhibits partial double-bond character between C2 and C3, with bond lengths intermediate between single and double bonds. This conjugation significantly lowers the LUMO energy, enhancing electrophilicity at the β-carbon (C2) and carbonyl carbon (C3) [1] [7].
Table 1: Key Structural Identifiers
| Identifier Type | Value |
|---|---|
| Molecular Formula | C₇H₁₂O |
| Molecular Weight | 112.17 g/mol |
| Standard InChI | InChI=1S/C7H12O/c1-3-5-6-7(8)4-2/h4H,2-3,5-6H2,1H3 |
| Standard InChIKey | OYLCUJRJCUXQBQ-UHFFFAOYSA-N |
| SMILES | CCCCC(=O)C=C |
| Canonical SMILES | CCCCC(=O)C=C |
The Chemical Abstracts Service (CAS) registry number 2918-13-0 serves as the universal identifier for 1-hepten-3-one across scientific databases and chemical inventories. This unique designation enables precise tracking of chemical information regardless of naming conventions. Cross-referencing this CAS number reveals consistent identification in major databases: NIST Chemistry WebBook (ID: C2918130), ChemSpider (ID: 453952), and PubChem (CID: 520420) [1] [4] [6]. The compound's registry is maintained in the European Inventory of Existing Commercial Chemical Substances (EINECS) and is assigned FDA UNII number U66FKZ5N7B for regulatory tracking. Its HS code (2914190090) classifies it under "other acyclic ketones without other oxygen function" for international trade purposes [5].
1-hepten-3-one exhibits constitutional isomerism with compounds sharing the molecular formula C₇H₁₂O, including heptanal, cyclohexyl methyl ketone, and 2-methyl-3-hexenone. Unlike β-dicarbonyl compounds, it lacks significant enolizable protons and shows minimal tautomeric potential due to the vinyl group's stability. The absence of α-hydrogens adjacent to the carbonyl prevents keto-enol tautomerism, while the fixed double bond position prevents positional isomerism without breaking covalent bonds. The E-isomer is thermodynamically favored over the Z-configuration due to reduced steric interactions between the vinyl group and pentyl chain, though specific stereochemical data remains unreported in the surveyed literature [1] [4].
Physical and Thermodynamic Properties
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6